2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is an organoboron compound that features a boron atom within a heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-chloro-3-thiophenecarboxaldehyde with trimethyl borate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the boron-containing heterocycle.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert it into different boron-containing species.
Substitution: The chlorine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Various boron-containing species.
Substitution: Functionalized thiophene derivatives.
Scientific Research Applications
2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of boron-containing polymers and materials.
Biology: Potential use in the development of boron-based drugs and therapeutic agents.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. In biological systems, boron can form stable complexes with biomolecules, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane: can be compared with other boron-containing heterocycles, such as:
Uniqueness
What sets this compound apart is its unique combination of a thiophene ring and a boron-containing heterocycle. This structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
2-(4-chlorothiophen-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO2S/c1-7-4-10(2,3)14-11(13-7)8-5-15-6-9(8)12/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPQQQLAUROUEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CSC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.